4-(Aminomethyl)-2-methylaniline
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. The reactivity of these compounds is dictated by the interplay between the electron-donating amino group and the aromatic system. The presence of additional substituents, such as the methyl and aminomethyl groups in 4-(Aminomethyl)-2-methylaniline, further modifies the electronic properties and steric environment of the molecule, influencing its reactivity in various chemical transformations. For instance, the amino groups can act as nucleophiles or be transformed into diazonium salts, opening up a wide range of synthetic possibilities.
Historical Development and Research Trajectories
While specific research on this compound is not extensively documented in publicly available literature, the development of substituted anilines has been a cornerstone of chemical synthesis for over a century. Research in this area has traditionally been driven by the need for precursors in the dye, pharmaceutical, and polymer industries. The trajectory for a compound like this compound would likely follow the exploration of its utility as a monomer in polymerization reactions, a scaffold for the synthesis of heterocyclic compounds, or as a precursor to biologically active molecules. The synthesis of related structures, such as secondary amines formed from the condensation of primary amines with aldehydes, is a well-established area of research. mdpi.com
Significance as a Synthon and Research Target
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a valuable synthon due to its two distinct amino groups. The primary aromatic amine is generally less basic and nucleophilic than the primary benzylic amine of the aminomethyl group. This difference in reactivity allows for selective chemical modifications at one of the two sites.
This bifunctionality makes it a prime candidate for the synthesis of more complex molecules, including:
Polymers: The diamine structure allows it to act as a monomer in the production of polyamides, polyimides, and other polymers.
Heterocyclic Compounds: The functional groups can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.
Pharmaceutical Intermediates: Aromatic amines are common structural motifs in many drug molecules. mdpi.com The specific substitution pattern of this compound could be explored for the development of new therapeutic agents.
Scope and Objectives of the Academic Inquiry
The primary academic inquiry into this compound would focus on several key areas. A fundamental objective would be the development of an efficient and scalable synthesis of the compound. A potential route could involve the reduction of a corresponding nitro or cyano precursor.
Further research would likely investigate the selective protection and deprotection of the two amino groups, a critical step for its use as a versatile building block. The exploration of its utility in multicomponent reactions and as a ligand in coordination chemistry would also be of significant interest. The overarching goal of such academic pursuits would be to fully characterize the reactivity of this compound and establish it as a readily available and useful tool for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXPMLVCMSECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595851 | |
| Record name | 4-(Aminomethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-51-7 | |
| Record name | 4-(Aminomethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-methyl-benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Aminomethyl 2 Methylaniline and Its Precursors
Classical and Established Synthetic Routes
Traditional synthetic methods provide a foundational framework for the construction of 4-(aminomethyl)-2-methylaniline. These routes often involve multi-step sequences starting from readily available aromatic precursors.
Alkylation and Reductive Amination Pathways for Arylmethylamines
Reductive amination stands out as a robust and widely used method for the synthesis of amines. libretexts.orgorganic-chemistry.org This two-part process involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, a plausible pathway would involve the reductive amination of 4-amino-3-methylbenzaldehyde (B13952247) with ammonia (B1221849). The reaction can be performed in a one-pot fashion using a variety of reducing agents.
Direct alkylation of amines with alkyl halides is another classical approach, though it often suffers from a lack of selectivity, leading to over-alkylation and the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com A potential, though less efficient, route could involve the reaction of a suitably protected 4-(halomethyl)-2-methylaniline with an ammonia equivalent.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium borohydride (B1222165) (NaBH₄) | Inexpensive, readily available. | Can also reduce aldehydes/ketones. |
| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com | Toxic cyanide byproduct. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild, selective, and a good alternative to NaBH₃CN. masterorganicchemistry.com | More expensive. |
Multi-step Syntheses from Substituted Aromatic Precursors (e.g., p-toluidine (B81030) derivatives)
Multi-step synthetic sequences starting from common toluidine or toluene (B28343) derivatives are a cornerstone for producing specifically substituted anilines. libretexts.org A logical starting material for this compound is o-toluidine (B26562) (2-methylaniline). A representative synthetic strategy involves the following transformations:
Acylation: The amino group of o-toluidine is first protected, for example, through acetylation with acetic anhydride, to form N-(2-methylphenyl)acetamide. google.comchemicalbook.com This protection step is crucial to direct subsequent electrophilic substitution reactions and to prevent unwanted side reactions at the amino group.
Nitration: The acetylated compound undergoes regioselective nitration. The acetylamino group is an ortho-, para-director, and due to steric hindrance from the adjacent methyl group, the incoming nitro group is predominantly directed to the para position, yielding N-(2-methyl-4-nitrophenyl)acetamide. google.comchemicalbook.com
Hydrolysis: The acetyl protecting group is then removed under acidic or basic conditions to yield 2-methyl-4-nitroaniline. google.comchemicalbook.com
Functional Group Interconversion: The nitro group can then be reduced to a second amino group, or another functional group can be introduced at a different position and subsequently converted to the aminomethyl group. For instance, starting from 2-methyl-4-nitrotoluene, the nitro group can be reduced to an amine, followed by benzylic bromination of the methyl group and subsequent conversion to the aminomethyl functionality via a nitrile or azide (B81097) intermediate.
A similar strategy is employed in the synthesis of related compounds like 4-bromo-2-methylaniline, where N-(2-methylphenyl)acetamide is brominated and then hydrolyzed. google.com
Condensation Reactions in Analogous Aminomethylarene Syntheses
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to many organic syntheses. echemi.com In the context of aminomethylarene synthesis, the most relevant condensation is the formation of an imine from an aldehyde and an amine, which is the first step of the reductive amination pathway. libretexts.org This reaction is typically reversible, and the equilibrium can be driven towards the imine by removing the water that is formed. youtube.com This imine can then be isolated or, more commonly, reduced in situ to the desired amine. libretexts.org
Modern Catalytic Approaches in Aminomethylarene Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Transition-metal catalysis, in particular, has revolutionized the formation of carbon-nitrogen bonds.
Transition Metal-Mediated C-N Bond Formation (e.g., Palladium-Catalyzed Amination, Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org This reaction has broad applicability and has become a go-to method for the synthesis of aryl amines. wikipedia.org
Mechanism Overview: The catalytic cycle generally involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Coordination of the amine to the palladium center.
Deprotonation of the amine by a base.
Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
For the synthesis of this compound, a Buchwald-Hartwig approach could be envisioned by coupling a protected aminomethyl-functionalized aryl halide, such as 1-(bromomethyl)-4-iodo-2-methylbenzene, with an ammonia equivalent. The choice of ligand on the palladium catalyst is critical for the reaction's success and has been the subject of extensive research. wikipedia.orgnih.gov
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂. nih.gov |
| Ligand | Stabilizes the catalyst, influences reactivity and scope. | XPhos, BrettPhos, BINAP, DPPF. wikipedia.orgnih.gov |
| Base | Deprotonates the amine nucleophile. | NaOt-Bu, K₂CO₃, Cs₂CO₃. libretexts.org |
| Solvent | Non-polar aprotic solvents are often preferred. | Toluene, Dioxane. |
Chemo- and Regioselective Hydrogenation/Reduction Strategies
The selective reduction of one functional group in the presence of others is a frequent challenge in multi-step synthesis. The synthesis of this compound from precursors like 4-cyano-2-nitroaniline or 4-formyl-2-nitroaniline would require such chemoselective reductions.
A common strategy involves the catalytic hydrogenation of a nitrile or a nitro group. For example, the reduction of a nitrile group to a primary amine can be achieved using various catalysts like Raney nickel, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH₄). The challenge lies in reducing the nitrile without affecting the aniline (B41778) functionality or other sensitive groups. Similarly, the reduction of a nitro group to an aniline is a standard transformation, often accomplished with reagents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. The choice of reagent and conditions is crucial to avoid reducing other functionalities. For instance, a plausible route could start with the synthesis of 4-cyano-2-methylaniline, followed by the selective reduction of the cyano group. The synthesis of the 4-cyano-2-methylaniline precursor could be achieved by analogy to the synthesis of 2-trifluoromethyl-4-cyanoaniline, which involves halogenation of the parent aniline followed by a cyanation reaction. google.com
Catalytic Strategies for Amine Derivatization
The introduction of the aminomethyl group onto the 2-methylaniline core is a critical transformation that can be achieved through various catalytic amine derivatization strategies. Reductive amination stands out as a highly versatile and widely employed method for C-N bond formation. wikipedia.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is subsequently reduced to the target amine. youtube.com
In the context of synthesizing this compound, a key precursor would be 4-amino-2-methylbenzaldehyde. The reductive amination of this aldehyde with ammonia would directly yield the desired product.
Key Catalytic Approaches:
Catalytic Hydrogenation: This is a classic and efficient one-pot method where the aldehyde, amine (ammonia), and a heterogeneous catalyst are exposed to hydrogen gas. wikipedia.org Commonly used catalysts include platinum, palladium, or nickel-based systems, such as Palladium on carbon (Pd/C). organic-chemistry.org These catalysts facilitate both the formation of the imine and its subsequent reduction under hydrogen pressure.
Hydride-Based Reduction: This approach utilizes stoichiometric hydride reducing agents. While traditional reagents like sodium borohydride can be used, more selective reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred. wikipedia.org NaBH₃CN is particularly effective under weakly acidic conditions where the iminium ion intermediate is readily formed and reduced faster than the starting carbonyl group.
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation. This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), in the presence of a transition metal catalyst. Cp*Ir complexes, for instance, have been shown to effectively catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org
Iron-Catalyzed Reductive Amination: To move away from precious metal catalysts, earth-abundant metals like iron are being explored. Heterogeneous iron oxide catalysts have been developed for reductive N-methylation and can be adapted for primary amine synthesis, offering a more cost-effective and environmentally friendly option. nih.gov
The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, especially to avoid over-alkylation or side reactions. youtube.com
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic design is paramount for developing sustainable chemical processes. jocpr.com For a molecule like this compound, this involves optimizing every step, from the choice of starting materials to the final purification process, to minimize environmental impact. mdpi.com
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.commonash.edu
A synthetic route with high atom economy maximizes the use of starting materials, thereby minimizing waste. For the synthesis of this compound, different pathways can be evaluated based on this metric.
High Atom Economy Route: A direct catalytic hydrogenation of 4-amino-2-methylbenzonitrile (B189046) represents a highly atom-economical approach. In this reaction, the nitrile group is reduced to a primary amine by the addition of hydrogen gas, with no other atoms being lost as byproducts.
C₈H₈N₂ + 2 H₂ → C₈H₁₂N₂ (100% Atom Economy)
Lower Atom Economy Route: In contrast, classical multi-step syntheses, such as those involving protecting groups or stoichiometric reagents that are not incorporated into the final product, exhibit lower atom economy and generate more waste.
Designing syntheses that favor addition reactions, such as catalytic hydrogenation, over substitution or elimination reactions is a key strategy for improving atom economy. jocpr.com
Table 1: Comparison of Atom Economy in Different Synthetic Steps
| Reaction Type | Example Transformation | Ideal Atom Economy | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation (Addition) | Reduction of a nitrile to an amine | 100% | All reactant atoms are incorporated into the product. |
| Reductive Amination (Condensation/Reduction) | Reaction of an aldehyde and ammonia | <100% | High efficiency, but produces water as a byproduct. |
| Wittig Reaction (Substitution/Elimination) | Carbonyl to alkene conversion | Low | Generates stoichiometric phosphine (B1218219) oxide waste. |
Application of Sustainable Reaction Media (e.g., Aqueous Systems, Solvent-Free Conditions)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of sustainable alternatives.
Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. nih.gov Reductive aminations have been successfully performed in water, sometimes using nanomicelles to solubilize organic substrates, which can enhance reaction rates and facilitate catalyst recycling. organic-chemistry.orgeurekaselect.com
Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) is another highly effective green approach. eurekaselect.com This method eliminates solvent-related waste and can lead to shorter reaction times and simplified product isolation. For example, reductive aminations using α-picoline-borane have been achieved under neat conditions. organic-chemistry.org
Alternative Green Solvents: Other environmentally benign solvents include ethanol, which is renewable and biodegradable, and ionic liquids, which have negligible vapor pressure. nih.govchemrevlett.com
The synthesis of this compound precursors could be designed to occur in aqueous media or under solvent-free conditions, significantly reducing the process's environmental impact. rsc.org
Development of Eco-Friendly Catalytic Systems
The development of green catalysts is a cornerstone of sustainable synthesis. mdpi.com An ideal eco-friendly catalyst is efficient, selective, reusable, non-toxic, and preferably derived from earth-abundant materials.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). orgchemres.org Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and minimizes product contamination. google.com Examples include metals supported on carbon, silica, or polymers.
Nanocatalysts: Nanomaterial-based catalysts offer a high surface-area-to-volume ratio, leading to a high density of active sites and enhanced catalytic activity. rsc.orgnih.gov Magnetic nanocatalysts, for instance, can be easily recovered from the reaction medium using an external magnet, further simplifying recycling. orgchemres.org
Biocatalysts: Enzymes represent nature's catalysts and offer unparalleled specificity and efficiency under mild aqueous conditions. mdpi.com Imine reductases and other dehydrogenase enzymes can be used for reductive amination, often with high stereoselectivity, which is crucial in pharmaceutical synthesis. wikipedia.org
Earth-Abundant Metal Catalysts: Moving away from precious metals like palladium and platinum, research is increasingly focused on catalysts based on iron, copper, nickel, and manganese. nih.govionike.com These metals are less toxic, more economical, and more sustainable in the long term.
Table 2: Overview of Eco-Friendly Catalytic Systems
| Catalyst Type | Example | Key Green Advantages | Reference |
|---|---|---|---|
| Heterogeneous Precious Metal | Pd/C, Pt/C | High activity, reusable through filtration. | organic-chemistry.org |
| Heterogeneous Base Metal | Fe₂O₃/NGr@C | Low toxicity, earth-abundant, cost-effective, reusable. | nih.gov |
| Magnetic Nanocatalyst | MFe₂O₄@PDA@BuSO₃H | High efficiency, easy magnetic recovery, reusable. | rsc.org |
| Biocatalyst | Imine Reductases | Operates in water at mild temperatures, high selectivity. | wikipedia.org |
Process Intensification and Continuous Flow Methodologies
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology in this area. Instead of large-scale batch reactors, reactants are pumped through a network of tubes or microreactors where the reaction occurs.
Advantages of continuous flow for the synthesis of this compound include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields. researchgate.net
Improved Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with handling hazardous intermediates or exothermic reactions.
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).
A fully continuous flow synthesis of a related compound, 5-(aminomethyl)-2-methylpyrimidin-4-amine, has been successfully demonstrated, showcasing the potential of this technology for producing amine intermediates efficiently and at scale. researchgate.net The synthesis involved a reductive amination in a packed-bed reactor, achieving in minutes what took hours in a traditional batch process. researchgate.net This methodology could be directly adapted for the industrial production of this compound.
Reactivity and Mechanistic Insights of 4 Aminomethyl 2 Methylaniline
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core
The aromatic ring of 4-(aminomethyl)-2-methylaniline is activated towards electrophilic substitution by the electron-donating amino and aminomethyl groups. byjus.comscribd.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. byjus.com Specifically, the strong activating and ortho-, para-directing nature of the amino group (-NH2) and the somewhat weaker activation by the aminomethyl (-CH2NH2) and methyl (-CH3) groups make the positions ortho and para to the amino group the most likely sites for electrophilic attack. byjus.comscribd.com For instance, in reactions like halogenation, nitration, and sulfonation, substitution is expected to occur at the positions activated by the amino group. byjus.com However, the steric hindrance from the adjacent methyl group may influence the regioselectivity of these reactions.
While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNA r) if they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In its ground state, this compound, with its electron-donating substituents, is not reactive towards nucleophilic aromatic substitution. For such a reaction to occur, the aromatic ring would need to be modified with potent electron-withdrawing groups, typically at positions ortho and/or para to a leaving group. lumenlearning.comlibretexts.orglibretexts.org
Reactions Involving the Aminomethyl Moiety
The aminomethyl group is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.
Alkylation, Acylation, and Derivatization Reactions
The primary amine of the aminomethyl group readily undergoes alkylation and acylation reactions. These reactions involve the replacement of one or both hydrogen atoms of the amine with alkyl or acyl groups, respectively. Derivatization is a common strategy in analytical chemistry, particularly for gas chromatography (GC), to increase the volatility and thermal stability of polar compounds like amines. sigmaaldrich.com Silylation, for example, replaces active hydrogens on amine groups with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Another approach involves a two-step derivatization, such as esterification followed by acylation, to prepare stable derivatives for GC-MS analysis. mdpi.com The derivatization of organic acids with reagents like N-(4-aminophenyl)piperidine has been shown to significantly improve their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov
Reductive Amination for Further Functionalization
Reductive amination is a powerful method for forming carbon-nitrogen bonds and synthesizing more complex amines from simpler ones. youtube.comyoutube.com This reaction involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com this compound can act as the amine component in reductive amination, reacting with various carbonyl compounds to yield more substituted amine products. youtube.comorganic-chemistry.org This process can be carried out in a one-pot procedure using specific reducing agents like sodium cyanoborohydride, which selectively reduces the iminium ion intermediate without affecting the initial carbonyl compound. youtube.com
Mannich-type Reactions and Related Condensations
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom (a C-H, N-H, O-H, etc., acidic proton). organicreactions.orgwikipedia.orgnih.gov The reaction results in the aminomethylation of the active hydrogen compound. nih.gov While this compound itself contains two amine functionalities that could potentially participate, it is more likely to act as the amine component in a Mannich-type reaction. In such a scenario, it would react with an aldehyde and another substrate containing an active hydrogen to form a new, more complex molecule. organicreactions.orgmdpi.com The initial step of the Mannich reaction involves the formation of an iminium ion from the amine and the aldehyde, which then acts as the electrophile. wikipedia.org
Oxidative and Reductive Transformations of the Amine Functionalities
The amine groups in this compound can undergo both oxidation and reduction, although the specific reactions and products will depend on the reagents and conditions used. The primary aromatic amine is susceptible to oxidation, which can lead to a variety of products, including quinones or nitroso compounds, and can cause the compound to darken upon exposure to air. scribd.com The aminomethyl group can also be oxidized. Conversely, while the amine groups are already in a reduced state, the aromatic ring can be reduced under certain conditions. The choice of oxidizing or reducing agents is critical; for instance, potassium permanganate (B83412) is a common oxidizing agent, while hydrogen gas with a palladium catalyst is often used for reductions.
Cyclization and Annulation Reactions to Form Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a potential precursor for the synthesis of heterocyclic compounds through cyclization and annulation reactions. These reactions involve the formation of a new ring fused to the existing aromatic ring. For example, intramolecular reactions between the two amine groups or with an additional tethered reactive group could lead to the formation of various heterocyclic systems. Electrophilic cyclization of N-alkynyl-substituted anilines is a known method for synthesizing quinolines. nih.gov Similarly, amination-cyclization cascade reactions have been used to synthesize iminosugars from iodo-aldoses and iodo-ketoses. nih.gov While specific examples involving this compound are not prevalent in the searched literature, its structure suggests potential for such transformations in the design of novel heterocyclic scaffolds.
Palladium-Catalyzed Cascade Reactions and Novel C-C Bond Formations
The structure of this compound incorporates a primary benzylamine (B48309), a functionality known to participate in palladium-catalyzed C-H activation and cross-coupling reactions. The presence of the amino group allows it to act as a directing group, facilitating the activation of otherwise inert C-H bonds, particularly at the ortho position of the benzyl (B1604629) group. However, in this specific molecule, the primary amine is at the methyl substituent of the aniline (B41778) ring. This arrangement suggests that C-H activation would more likely be directed by the amino group on the aromatic ring.
Research on analogous systems, such as N-protected benzylamines, has demonstrated the feasibility of palladium-catalyzed C-H cross-coupling reactions. For instance, the kinetic resolution of racemic benzylamines has been achieved through Pd(II)-catalyzed enantioselective C-H cross-coupling, leading to the formation of valuable chiral ortho-arylated benzylamines. nih.govnottingham.ac.uk This type of reaction underscores the potential for forming new C-C bonds on the aromatic ring adjacent to the aminomethyl group.
Another relevant area of research is the palladium-catalyzed Sonogashira coupling of benzylic ammonium (B1175870) salts with terminal alkynes, which results in the formation of internal alkynes through C(sp³)–N bond cleavage and subsequent C(sp³)–C(sp) bond formation. organic-chemistry.org This suggests that under specific conditions, the aminomethyl group of this compound could potentially be a leaving group in a cross-coupling reaction.
Furthermore, palladium-catalyzed cascade reactions have been successfully employed for the synthesis of complex heterocyclic structures from substituted anilines. While not directly involving this compound, these reactions showcase the power of palladium catalysis in constructing multiple bonds in a single operation. For example, palladium(II)-catalyzed cascade reactions of 2-alkynylanilines have been used to synthesize various indole (B1671886) derivatives.
Based on the reactivity of these related compounds, a hypothetical palladium-catalyzed cascade reaction involving this compound could proceed via initial N-H activation or coordination of the amino group to the palladium center, followed by C-H activation at the ortho-position of the aniline ring. Subsequent coupling with a suitable partner, such as an alkyne or an aryl halide, could lead to the formation of novel C-C bonds and potentially complex heterocyclic scaffolds.
Table 1: Examples of Palladium-Catalyzed Reactions on Structurally Related Benzylamines
| Substrate | Reaction Type | Catalyst System | Product Type | Reference |
| Racemic N-nosyl-benzylamines | Enantioselective C-H Cross-Coupling/Kinetic Resolution | Pd(OAc)₂, Chiral MPAHA ligand | Chiral ortho-arylated benzylamines | nih.govnottingham.ac.uk |
| Benzyltrimethylammonium salts | Sonogashira Coupling | Pd(PPh₃)₄, K₂CO₃ | Internal alkynes | organic-chemistry.org |
| Fluorinated N,N-dimethyl-benzyl amines | Cyclopalladation | Pd₃(OAc)₆ | Palladacycles | nih.govacs.org |
Advanced Mechanistic Investigations via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. nih.gov For a molecule like this compound, computational studies could provide invaluable insights into its reactivity, regioselectivity, and the energetics of potential reaction pathways.
Studies on related systems have demonstrated the power of this approach. For example, computational investigations into the palladium-catalyzed aziridination of aliphatic amines have helped to derive a theoretical rate law that matched experimental observations and led to improved reaction conditions. nih.gov These studies often explore the elementary steps of the catalytic cycle, including:
Ligand Exchange and Oxidative Addition: The initial steps where the substrate coordinates to the palladium center.
C-H Activation/Cyclopalladation: Computational models can predict the most favorable site for C-H activation and the structure of the resulting palladacycle intermediate. For this compound, DFT could clarify whether C-H activation is more likely to occur at the aniline ring or the methyl group, and the role of the amino group in directing this step. Research on fluorinated benzylamines has shown that solvent polarity and the nature of the palladium precursor (e.g., Pd₃(OAc)₆) can influence the regioselectivity of cyclopalladation, a factor that could be computationally modeled for the target molecule. nih.govacs.org
Migratory Insertion and Reductive Elimination: The key bond-forming steps of the cascade reaction can be modeled to understand the transition state geometries and activation barriers, which ultimately determine the product distribution.
A distortion-interaction analysis, as applied in studies of other palladium-catalyzed reactions, could reveal the origins of regioselectivity by examining the energetic costs of distorting the substrate and the interaction energies between the substrate and the catalyst in the transition state. nih.gov
Table 2: Potential Computational Investigations for this compound Reactivity
| Area of Investigation | Computational Method | Potential Insights |
| Regioselectivity of C-H Activation | DFT, Transition State Search | Determination of the most likely site of initial C-H bond activation (aniline ring vs. methyl group). |
| Mechanism of Cascade Reaction | DFT, Intrinsic Reaction Coordinate (IRC) | Elucidation of the step-by-step mechanism, including the structures of intermediates and transition states. |
| Ligand Effects | DFT, Molecular Dynamics | Prediction of how different phosphine (B1218219) or N-heterocyclic carbene ligands could influence reaction efficiency and selectivity. |
| Role of Directing Group | Natural Bond Orbital (NBO) Analysis | Quantification of the coordinating ability of the amino group and its influence on the electronic structure of the palladium center. |
By applying these computational methodologies, a deeper, predictive understanding of the reactivity of this compound in palladium-catalyzed reactions can be achieved, guiding future synthetic efforts towards the creation of novel and complex molecules.
Applications of 4 Aminomethyl 2 Methylaniline in Materials Science and Organic Synthesis
Role as a Precursor in Polymer Chemistry and Functional Materials
The distinct reactivity of its two primary amine groups enables 4-(aminomethyl)-2-methylaniline to be a valuable monomer in polymer chemistry. It contributes to the formation of polymers with tailored properties, including enhanced solubility, processability, and functionality.
Synthesis of Conducting Polymers and Nanoparticles
Conducting polymers, or synthetic metals, are organic polymers with electrical and optical properties similar to metals, stemming from conjugated double bonds along their backbone. sciencedoze.comnih.gov Polyaniline (PANI) and its derivatives are among the most studied conducting polymers due to their stable conductivity, environmental stability, and straightforward synthesis. nih.govrsc.org The polymerization of aniline (B41778) and its substituted derivatives typically proceeds through an oxidative chemical or electrochemical process where monomers are coupled to form a conjugated polymer chain. iarjset.com
While direct polymerization of this compound is not extensively documented, its structural similarity to aniline and 2-methylaniline (o-toluidine) suggests its viability as a monomer for creating functional conducting polymers. The polymerization would likely proceed via oxidation, similar to other anilines, to form a polyaniline-type backbone.
Key Features and Expected Properties:
Enhanced Solubility: The presence of both a methyl (-CH₃) group and an aminomethyl (-CH₂NH₂) group on the aniline ring is expected to disrupt the planarity and inter-chain packing of the polymer. This would decrease crystallinity and improve solubility in common organic solvents, a known challenge with unsubstituted polyaniline. mdpi.com
Tunable Properties: The aminomethyl group provides a reactive site for post-polymerization modification. This allows for the grafting of other molecules or nanoparticles, or for cross-linking reactions, enabling the fine-tuning of the polymer's mechanical, electrical, and optical properties.
Nanoparticle Synthesis: The amine functionalities can act as capping or stabilizing agents in the synthesis of metallic or semiconductor nanoparticles, allowing for the creation of polymer-nanoparticle hybrid materials with synergistic properties.
Development of Polyimides and Related High-Performance Polymers
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. acs.orgrsc.org They are generally synthesized through the polycondensation of an aromatic dianhydride with an aromatic diamine. The properties of the resulting polyimide can be precisely controlled by the molecular structure of these monomers. researchgate.netrsc.org
As an asymmetric aromatic diamine, this compound is a suitable monomer for producing advanced polyimides. The reaction involves the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to yield the final polyimide.
Structural Advantages and Predicted Polymer Properties:
Asymmetry: The use of an asymmetric diamine like this compound disrupts the polymer chain regularity, which typically leads to improved solubility and lower melting temperatures, enhancing processability without significantly compromising thermal stability. acs.orgacs.org
Flexibility: The benzylic aminomethyl group introduces a flexible linkage into the polymer backbone, which can improve the ductility and toughness of the resulting polyimide films.
High Performance: The introduction of a methyl group at the ortho-position of the aniline ring can increase the fractional free volume and reduce chain packing, leading to desirable properties such as enhanced gas permeability and optical transparency in some cases. rsc.org Polyimides derived from this diamine are expected to exhibit high glass transition temperatures (Tg) and thermal stability, characteristic of aromatic polyimides. rsc.org
| Property | Expected Outcome | Structural Rationale |
|---|---|---|
| Solubility | High in aprotic polar solvents (e.g., NMP, DMAc) | Asymmetric structure and methyl group disrupt chain packing. |
| Thermal Stability | High (Tg > 250°C, Td5% > 400°C) | Aromatic and imide ring backbone. |
| Mechanical Properties | Flexible and tough films | Flexible -CH₂- linkage from the aminomethyl group. |
| Optical Transparency | Potentially high | Reduced charge-transfer complex formation due to non-coplanar structure. |
Fabrication of Molecularly Imprinted Polymers (MIPs) for Specific Binding
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made cavities that specifically recognize and bind a target molecule (the "template"). nih.govmdpi.com The process involves polymerizing functional monomers and a cross-linker around the template molecule. scirp.org After polymerization, the template is removed, leaving behind specific recognition sites. The choice of functional monomer is critical, as its interaction with the template determines the selectivity and affinity of the MIP. nih.govresearchgate.net
With its two primary amine groups, this compound is an excellent candidate for use as a functional monomer in non-covalent MIP synthesis. Amine-containing monomers are known to form strong hydrogen bonds or electrostatic interactions with a variety of template molecules, especially those containing acidic or hydrogen-bond accepting groups. nih.govyoutube.comresearchgate.net
Role in MIP Synthesis:
Pre-Polymerization Complex Formation: The aniline and aminomethyl groups of this compound can interact with a template molecule through hydrogen bonding.
Polymerization: The monomer-template complex is co-polymerized with a cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) and a radical initiator.
Template Removal: The template is extracted, leaving specific binding cavities within the rigid polymer matrix, shaped by the template and lined with the amine functional groups from the monomer.
The resulting MIP would exhibit selective binding for the original template molecule, making it suitable for applications in chemical sensors, solid-phase extraction, and catalysis.
Utilization as a Building Block for Complex Organic Architectures
The dual amine functionality of this compound provides two distinct reactive sites for building complex molecular frameworks, including dyes, pigments, and various heterocyclic systems.
Intermediate in the Synthesis of Dyes and Pigments
Aromatic amines are fundamental intermediates in the dye industry. Azo dyes, which contain the characteristic -N=N- functional group, are a major class of synthetic colorants prepared from these precursors. unb.casapub.org The synthesis is a two-step process:
Diazotization: An aromatic primary amine is treated with a nitrous acid source (e.g., NaNO₂ and HCl) at low temperatures (0–5°C) to convert the amine group into a highly reactive diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another aniline—to form the stable azo dye. unb.caresearchgate.net
This compound can serve as the diazo component in this sequence. The aromatic amine is more susceptible to diazotization than the benzylic amine under standard conditions. The resulting diazonium salt can be coupled with various aromatic partners to produce a wide range of azo dyes. The substituents on the benzene (B151609) ring (the methyl and aminomethyl groups) would act as auxochromes, influencing the final color, solubility, and binding properties of the dye.
Foundation for Heterocyclic Compound Synthesis (e.g., Triazoles, Quinazolines, Schiff Bases)
The reactive amine groups in this compound make it a valuable starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds.
Schiff Bases: Primary amines readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines), which contain a C=N double bond. nih.govresearchgate.net this compound has two primary amine groups, allowing for the synthesis of mono- or di-Schiff bases depending on the stoichiometry. nih.govresearchgate.net These compounds are important intermediates themselves and are widely studied for various applications.
Quinazolines: The quinazoline (B50416) scaffold is a core structure in many biologically active compounds. scielo.br Numerous synthetic methods for quinazolines start from ortho-substituted anilines. organic-chemistry.orgorganic-chemistry.org As a derivative of 2-methylaniline (o-toluidine), this compound can be used in cyclization reactions, for instance, by reacting with aldehydes, nitriles, or other single-carbon sources to construct the quinazoline ring system. nih.govnih.gov
Triazoles: 1,2,4-Triazoles are another important class of heterocycles. mdpi.com While multiple synthetic routes exist, many involve the cyclization of hydrazine (B178648) derivatives or amidines with compounds containing a C=O or C=N bond. orgsyn.orggoogle.comnih.gov this compound can be chemically modified into a suitable precursor, such as a hydrazine or an amidine, which can then undergo cyclization to form a substituted triazole ring, opening pathways to novel and complex heterocyclic structures.
| Product Class | Role of this compound | Key Reaction Type |
|---|---|---|
| Conducting Polymers | Functional Monomer | Oxidative Polymerization |
| Polyimides | Asymmetric Diamine Monomer | Polycondensation |
| MIPs | Functional Monomer | Free-Radical Polymerization |
| Azo Dyes | Diazo Component Intermediate | Diazotization & Azo Coupling |
| Schiff Bases | Amine Precursor | Condensation |
| Quinazolines | Aniline-based Precursor | Cyclization/Annulation |
| Triazoles | Amine Precursor for Intermediate | Cyclization |
Precursor for Specialty Chemicals and Advanced Organic Compounds
The distinct arrangement of amino groups in this compound positions it as a valuable starting material for the synthesis of heterocyclic compounds and polymers.
One significant application is in the synthesis of quinazolines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The structure of this compound falls under the category of o-aminobenzylamines. Research has demonstrated a metal-free, green oxidation method for converting o-aminobenzylamines into 2-substituted quinazolines. This process involves an organocatalytic oxidative cyclization, which represents an environmentally friendly and practical approach to constructing these important heterocycles. nih.gov The reaction of various o-aminobenzylamine derivatives with different aldehydes can lead to a diverse library of quinazoline products. nih.gov For instance, the reaction of an o-aminobenzylamine with an aldehyde like benzaldehyde (B42025) can yield 2-phenylquinazoline. nih.gov
Furthermore, as an aromatic diamine, this compound holds potential as a monomer for the synthesis of high-performance polymers such as polyamides. Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. ntu.edu.tw The general synthesis of these polymers involves the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid or its derivative. ntu.edu.tw For example, novel electroactive aromatic polyamides have been prepared by the direct polycondensation of a diamine monomer with various aromatic dicarboxylic acids, such as terephthalic acid, in the presence of triphenyl phosphite (B83602) (TPP) and pyridine (B92270) in a solvent like N-methyl-2-pyrrolidone (NMP). ntu.edu.tw The resulting polymers can be cast into flexible films and often exhibit high glass transition temperatures and thermal stability. ntu.edu.tw While specific studies detailing the use of this compound in polyamide synthesis are not widely documented, its structure is analogous to other aromatic diamines successfully used for this purpose, suggesting its potential in creating novel polyamide materials.
Ligand and Metal Complex Development in Catalysis
The nitrogen atoms in the two amine groups of this compound can act as donor sites, enabling the molecule to function as a ligand that can coordinate with metal ions to form metal complexes. Such complexes are a cornerstone of catalysis, driving a vast array of chemical transformations.
The field of coordination chemistry has extensively explored the use of amine-containing ligands to create catalysts for various reactions, including olefin polymerization and oligomerization. nih.gov For example, transition metal complexes, particularly with Group 4 metals like titanium (Ti) and zirconium (Zr), featuring aminopyridinato ligands have been investigated for their catalytic activity. nih.gov These complexes are often activated with a cocatalyst, such as methylaluminoxane (B55162) (MAO), to generate the active catalytic species. nih.gov
Similarly, complexes involving ligands with multiple donor sites, known as polydentate ligands, often exhibit enhanced stability compared to those with monodentate ligands. nih.gov The structure of this compound allows for potential bidentate coordination with a metal center, using both the benzylic and aromatic amino groups, to form a stable chelate ring. The formation of five- or six-membered chelate rings is a common strategy for creating stable and effective metal catalysts. nih.gov The development of catalytic metallodrugs, which can perform catalytic transformations inside cells, is an emerging area of research where novel metal complexes with tailored ligands are crucial. nih.gov Although specific research detailing the synthesis and catalytic application of metal complexes derived from this compound is limited, its structural features are characteristic of ligands used to develop potent and selective catalysts for organic synthesis and materials science. nih.govnih.gov
Research into Diverse Functionalization Strategies
The reactivity of the two distinct amino groups and the aromatic ring in this compound allows for a variety of functionalization strategies to create a wide range of derivatives with tailored properties.
One common strategy involves the selective reaction of the amine functionalities. For instance, secondary amines can be synthesized through the condensation of a primary amine with an aldehyde to form a Schiff base, which is then reduced. This method could be applied to one or both amino groups of this compound to introduce different alkyl or aryl substituents. The choice of reducing agent, such as sodium borohydride (B1222165), is important as it is selective and does not typically affect other reducible groups that might be present on the molecule.
The aromatic ring itself is also amenable to functionalization through electrophilic aromatic substitution reactions. The existing aminomethyl and methyl groups are ortho-, para-directing activators, which would influence the position of incoming electrophiles. For analogous compounds like 4-methoxy-2-methylaniline, various reactions such as oxidation and electrophilic substitution are well-known, indicating the potential for similar transformations on the this compound scaffold. These functionalization reactions open avenues to synthesize a diverse library of compounds based on the core structure of this compound, which can then be explored for various applications.
Spectroscopic and Structural Characterization of 4 Aminomethyl 2 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. omicsonline.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of 4-(aminomethyl)-2-methylaniline. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. For instance, in a derivative like 4,4'-Methylenebis(2-methylaniline), the aromatic protons appear as a multiplet in the range of δ 6.90-6.86 ppm, while the methylene (B1212753) bridge protons present as a singlet at δ 3.76 ppm. rsc.org The methyl group protons are also easily identified as a singlet at approximately δ 2.16 ppm. rsc.org Similarly, the amino group protons give rise to a broad singlet, in this case at δ 3.52 ppm. rsc.org
¹³C NMR complements the proton data by providing information about the carbon skeleton. In 4,4'-Methylenebis(2-methylaniline), the aromatic carbons show signals at δ 142.4, 132.3, 130.9, 127.2, 122.5, and 115.1 ppm. rsc.org The methylene bridge carbon appears at δ 40.3 ppm, and the methyl carbon is observed at δ 17.4 ppm. rsc.org The specific chemical shifts are highly sensitive to the electronic environment of each carbon atom.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | 6.90-6.86 (m) | 142.4, 132.3, 130.9, 127.2, 122.5, 115.1 |
| -CH₂- (bridge) | 3.76 (s) | 40.3 |
| -NH₂ | 3.52 (s, br) | - |
| -CH₃ | 2.16 (s) | 17.4 |
For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in the aromatic ring and confirming the connectivity within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. elsevierpure.comnih.gov
In the IR spectrum of an aminomethyl-methylaniline derivative, characteristic absorption bands would be observed. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and aminomethyl groups appear just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and C-C skeletal vibrations usually produce strong signals. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes and confident identification of the functional groups present in this compound and its derivatives. elsevierpure.comsigmaaldrich.com
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. shu.edu
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of the molecule and its fragments. rsc.org This high precision enables the calculation of the elemental formula of the compound, as different combinations of atoms will have slightly different masses. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of 4,4'-Methylenebis(2-methylaniline) (C₁₅H₁₈N₂) is 227.1543, and the experimentally found value is 227.1549, confirming the elemental composition. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amines, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net This makes it ideal for determining the molecular weight of the analyte.
When coupled with liquid chromatography (LC-MS), complex mixtures can be separated prior to mass analysis. nih.gov This is a highly sensitive and selective method for identifying and quantifying compounds in a sample. nih.gov For aminomethyl-methylaniline derivatives, LC-ESI-MS would allow for their separation from other components and provide their molecular weight and, with tandem MS (MS/MS), structural information through fragmentation patterns. nih.govshodexhplc.com For instance, in the analysis of methylenedianiline isomers, ESI-MS shows the protonated molecule at m/z 199, and fragmentation can lead to characteristic ions like the one at m/z 106. nih.gov
Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)
UV-Vis spectroscopy is a key technique for studying the electronic transitions within molecules. For derivatives of this compound, such as 4-methoxy-2-methylaniline, the UV-Vis spectrum provides insights into the electron-donating effects of the amino and methoxy (B1213986) groups on the aromatic ring. In a study on the polymerization of 4-aminodiphenylamine, a related aromatic amine, UV-Vis spectroscopy was used to monitor the reaction kinetics. nih.gov The appearance of a band around 450 nm was attributed to the plasmon resonance of silver nanoparticles formed during the oxidative polymerization, indicating the progress of the reaction. nih.gov
The electronic spectra of copolymers containing 2-methyl-4-methoxyaniline units have been studied in dichloromethane (B109758) solution. These studies help in understanding the electronic properties of polymers derived from aniline (B41778) derivatives, which is important for their potential use in electronic devices.
| Compound/System | Wavelength (nm) | Observation | Reference |
| Poly(4-aminodiphenylamine)/Ag nanocomposite | ~450 | Plasmon resonance of Ag nanoparticles | nih.gov |
| 2-methyl-4-methoxyaniline copolymers | Varies | Electronic transitions in polymer backbone |
X-ray Crystallography for Solid-State Structural Analysis
| Derivative | Key Structural Features | Reference |
| 2-bromo-4,6-di-methyl-aniline | Hydrogen-bonded chains, Type I halogen-halogen interactions | nih.gov |
| N,N'-bis-(2,4-di-methyl-phenyl)piperazine | Crystallographically characterized | nih.gov |
Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, GC-MS, TLC)
Chromatographic techniques are essential for separating and assessing the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally unstable compounds. A reverse-phase (RP) HPLC method has been developed for the analysis of 4-methoxy-2-methylaniline, a related compound. sielc.com This method uses a simple mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is used instead of phosphoric acid. sielc.com The method is scalable and can be used for preparative separation to isolate impurities. sielc.com HPLC has also been validated for the quantitative determination of biogenic amines in various products, showcasing its versatility. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is highly recommended for the qualitative identification of aniline and its derivatives, especially in unfamiliar samples. epa.gov The Environmental Protection Agency (EPA) Method 8131 outlines the use of GC for analyzing aniline and its derivatives, with GC/MS being crucial for confirming the identity of the analytes. epa.gov Derivatization with reagents like ethyl chloroformate can be employed to analyze N-methylated amino acids, with the resulting derivatives being amenable to GC-MS analysis. nih.gov A rapid GC-MS method has also been validated for determining aromatic compounds like methyl anthranilate and 2'-aminoacetophenone (B46740) in various samples. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for monitoring reaction progress and for preliminary purity checks. While specific TLC methods for this compound were not detailed in the search results, it is a standard technique for the qualitative analysis of aniline compounds.
| Technique | Application | Key Findings/Methodology | Reference |
| HPLC | Analysis of 4-methoxy-2-methylaniline | Reverse-phase method with MeCN/water/phosphoric acid mobile phase. | sielc.com |
| GC-MS | Analysis of aniline and its derivatives | Recommended for qualitative identification; EPA Method 8131. | epa.gov |
| GC-MS | Analysis of N-methylated amino acids | Derivatization with ethyl chloroformate followed by GC-MS analysis. | nih.gov |
| GC-MS | Rapid determination of aromatic compounds | Validated for methyl anthranilate and 2'-aminoacetophenone. | nih.gov |
Other Analytical and Characterization Methods
Beyond the primary spectroscopic and chromatographic techniques, other methods provide complementary information about the properties of this compound and its derivatives.
Elemental Analysis: This technique determines the elemental composition of a compound, which is fundamental for confirming its chemical formula. It is a standard characterization method for newly synthesized compounds.
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and topography of materials. In the context of derivatives of this compound, SEM could be used to characterize the morphology of polymers or nanocomposites derived from these compounds.
Conductivity Measurements: For polymeric derivatives of this compound, conductivity measurements are crucial for assessing their potential as conducting polymers. The electrical properties of these materials are highly dependent on their structure and doping levels.
Computational Chemistry and Theoretical Studies of 4 Aminomethyl 2 Methylaniline
Density Functional Theory (DFT) Investigations
No published DFT investigations specifically focused on 4-(Aminomethyl)-2-methylaniline were found. Such studies would be invaluable for understanding the molecule's fundamental properties.
Elucidation of Electronic Structure and Reactivity Descriptors
Information regarding the elucidation of the electronic structure and reactivity descriptors (such as ionization potential, electron affinity, and chemical hardness) for this compound through DFT calculations is not available in the public domain.
Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)
There are no available studies that predict the infrared (IR), nuclear magnetic resonance (NMR), or ultraviolet-visible (UV-Vis) spectra of this compound using DFT or other computational methods.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the reactivity and electronic transitions of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.
Reaction Mechanism Modeling
No research detailing the modeling of reaction mechanisms involving this compound could be located.
Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations
There are no published studies applying Transition State Theory or performing Intrinsic Reaction Coordinate (IRC) calculations to investigate the reaction pathways of this compound.
Kinetic and Thermodynamic Profiling of Reactions
Similarly, literature detailing the kinetic and thermodynamic profiling of reactions involving this compound is not available.
Molecular Dynamics and Conformational Analysis
Conformational analysis of similar molecules, such as substituted alkanes and cyclohexanes, provides a foundational understanding of the energetic penalties associated with different spatial arrangements of substituents. mdpi.comnih.gov The study of different rotamers helps in understanding the stability of various isomers by considering the spatial orientation and through-space interactions of functional groups. mdpi.com In the case of this compound, the key drivers of conformational preference would be the steric hindrance between the methyl group at the 2-position and the aminomethyl group at the 4-position, as well as the rotational freedom of the aminomethyl group itself.
Studies on N-formyl-o-toluidine, a compound with a substitution pattern that induces steric strain similar to that in this compound, have shown the existence of cis and trans conformations due to restricted rotation around the C-N amide bond. nih.gov While the aminomethyl group in this compound has a single C-N bond with more rotational freedom than an amide bond, the principles of steric avoidance are still applicable. It is expected that the aminomethyl group will preferentially orient itself to minimize steric clashes with the adjacent methyl group.
Furthermore, molecular dynamics simulations on various organic molecules, including peptides and polymers, highlight the importance of force field selection in accurately representing molecular behavior. researchgate.net Any future MD study on this compound would need to carefully consider the parameterization of the force field to correctly model the interactions involving the aromatic ring and the amino and methyl substituents.
Table 1: Inferred Torsional Energy Profile for Key Rotations in this compound
| Dihedral Angle | Description | Expected Relative Energy | Rationale based on Analogous Systems |
| C1-C2-C(methyl)-H | Rotation of the methyl group | Low | Typically a low energy barrier for methyl rotation. |
| C3-C4-C(aminomethyl)-N | Rotation around the C-C bond of the aminomethyl group | Moderate | Steric interactions with the aromatic ring and potential for hydrogen bonding will influence the rotational barrier. |
| C4-C(aminomethyl)-N-H | Rotation around the C-N bond of the aminomethyl group | Low | Generally free rotation, but can be influenced by intermolecular interactions. |
| C2-C1-N-H | Rotation around the C-N bond of the aniline (B41778) amine | Moderate | The ortho-methyl group may introduce some steric hindrance, affecting the planarity of the amino group relative to the ring. |
This table is a qualitative representation based on principles of conformational analysis and data from related molecules. Specific energy values would require dedicated quantum mechanical calculations.
Theoretical Insights into Molecular Interactions in Materials Science Applications
The functional groups present in this compound—a primary aromatic amine, a primary alkyl amine, and a methyl-substituted benzene (B151609) ring—suggest its potential as a building block in materials science, particularly in the formation of polymers and organic solids with interesting electronic and structural properties. Theoretical studies, especially those employing Density Functional Theory (DFT), can provide valuable insights into the intermolecular interactions that would govern the properties of materials derived from this compound.
Aniline and its derivatives are well-known precursors for conducting polymers and other organic electronic materials. nih.govresearchgate.netacs.org DFT studies on aniline-pyrrole copolymers have shown that the electronic properties, such as the band gap, can be tuned by the composition and dihedral angles between the monomer units. nih.govresearchgate.net This suggests that polymers incorporating this compound could have tunable electronic properties, making them potentially suitable for applications in organic semiconductors. nih.govresearchgate.net
The presence of two amine groups in this compound offers multiple sites for hydrogen bonding. Hydrogen bonding plays a crucial role in determining the crystal structure and, consequently, the properties of molecular materials. acs.org DFT studies on the intermolecular interactions of other amino-substituted compounds have quantified the strength of these interactions. For this compound, both the aromatic amine and the more flexible aminomethyl group can act as hydrogen bond donors, while the nitrogen atoms can also act as acceptors. These interactions would strongly influence the packing of the molecules in a solid state, which in turn affects properties like thermal stability and charge transport.
Furthermore, substituted benzylamines are used in the synthesis of a variety of functional molecules for materials science. The combination of the aniline and benzylamine (B48309) moieties in one molecule makes this compound a versatile precursor. For instance, the aniline nitrogen can be used for polymerization or as a directing group in substitution reactions, while the benzylamine portion offers another point for chemical modification or interaction.
Table 2: Potential Intermolecular Interactions Involving this compound and Their Significance in Materials Science
| Interaction Type | Participating Functional Groups | Potential Significance in Materials Science | Inferred from Studies on |
| N-H···N Hydrogen Bonding | Aniline N-H and Benzylamine N; Benzylamine N-H and Aniline N | Directs crystal packing, enhances thermal stability, can influence charge transport pathways. | Aniline derivatives, aminopyrazoles acs.org |
| N-H···π Interactions | Amine N-H and aromatic ring of a neighboring molecule | Contributes to the stability of the crystal lattice. | General studies on aromatic compounds |
| π-π Stacking | Aromatic rings of adjacent molecules | Facilitates charge transport in organic electronic materials. | Aniline-based polymers nih.govresearchgate.net |
| van der Waals Interactions | Alkyl groups and the overall molecular framework | Contribute to the overall cohesive energy and packing density of the material. | General principles of molecular interactions |
This table outlines plausible interactions based on the molecular structure and findings from related systems. The actual interactions in a specific material would depend on the synthetic conditions and resulting morphology.
Conclusions and Future Research Directions
Synthesis of Key Academic Contributions and Findings
While direct and extensive academic literature on 4-(aminomethyl)-2-methylaniline is not abundant, a considerable body of work on analogous substituted anilines and benzylamines provides a robust foundation for understanding its chemical nature. Key findings from related research can be summarized as follows:
Synthesis via Reductive Amination: The most probable and versatile route to this compound is through the reductive amination of 2-methyl-4-nitrobenzaldehyde (B1367177) or the catalytic hydrogenation of 4-cyano-2-methylaniline. Reductive amination, a cornerstone of amine synthesis, involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com This method offers high chemoselectivity and can be adapted for a wide range of substrates. organic-chemistry.org
Reactivity of the Aromatic Amine: The aniline (B41778) moiety is a highly activated system prone to electrophilic aromatic substitution. The amino group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially add at positions ortho and para to the amino group. libretexts.org However, in the case of this compound, the existing methyl and aminomethyl groups will also influence the regioselectivity of such reactions. The basicity of the amino group can also lead to complex formation with Lewis acids, which can complicate certain reactions like Friedel-Crafts alkylations and acylations. libretexts.orgchemistrysteps.com
Diazotization and Subsequent Reactions: A pivotal reaction of primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid. qorganica.com These salts are exceptionally versatile intermediates that can be transformed into a wide array of functional groups through Sandmeyer and related reactions, offering a gateway to a diverse range of derivatives of this compound. libretexts.org
N-Alkylation and Acylation: The primary amino group of the aminomethyl substituent and the aromatic amino group can readily undergo N-alkylation and N-acylation reactions. These modifications are crucial for tuning the molecule's physical and chemical properties and for its incorporation into larger molecular frameworks.
A summary of potential synthetic routes is presented in Table 1.
| Starting Material | Key Reagents | Reaction Type | Anticipated Product | Relevant Findings |
| 2-Methyl-4-nitrobenzaldehyde | NH3, H2/Catalyst (e.g., Pd/C) | Reductive Amination | This compound | Reductive amination is a highly versatile method for amine synthesis. masterorganicchemistry.com |
| 4-Cyano-2-methylaniline | H2/Catalyst (e.g., Raney Nickel) | Catalytic Hydrogenation | This compound | Catalytic hydrogenation of nitriles is a common route to primary amines. researchgate.net |
| 4-Formyl-2-methylaniline | NH3, Reducing Agent (e.g., NaBH3CN) | Reductive Amination | This compound | Sodium cyanoborohydride is a selective reducing agent for imines. libretexts.org |
Table 1: Potential Synthetic Pathways to this compound
Identification of Research Gaps in Synthetic Development
Despite the foundational knowledge from related compounds, specific and optimized synthetic protocols for this compound are not well-documented. This presents several research opportunities:
Comparative Analysis of Synthetic Routes: A systematic investigation comparing different synthetic strategies, such as the reduction of a corresponding nitrile versus reductive amination of an aldehyde, is needed to identify the most efficient, scalable, and cost-effective method.
Selective Functionalization: The presence of two distinct amino groups (one primary aliphatic and one primary aromatic) and an activated aromatic ring offers challenges and opportunities for selective functionalization. Research is required to develop protocols for the selective protection and reaction of these different functional sites.
Purification and Characterization: The development of robust purification methods and comprehensive characterization data (NMR, IR, Mass Spectrometry) for this compound and its derivatives is essential for enabling further research and application.
Prospects for Novel Reactivity and Mechanistic Discoveries
The unique structural features of this compound suggest several avenues for exploring novel reactivity and uncovering new mechanistic insights:
Intramolecular Catalysis: The proximate amino groups could potentially engage in intramolecular catalysis, facilitating reactions at either the aromatic ring or the benzylic position. Mechanistic studies could reveal novel reaction pathways driven by this internal cooperativity.
Coordination Chemistry: The diamine structure of this compound makes it an attractive ligand for the synthesis of novel metal complexes. The electronic and steric properties of the ligand can be tuned through modifications of the aromatic ring, leading to catalysts with unique reactivity and selectivity.
Oxidative Coupling Reactions: The aniline moiety can participate in oxidative polymerization reactions, potentially leading to novel conductive polymers or materials with interesting electronic properties. The influence of the aminomethyl and methyl substituents on the polymerization process and the properties of the resulting materials warrants investigation.
Emerging Opportunities in Advanced Materials Science and Organic Synthesis
The bifunctional nature of this compound makes it a promising building block for a variety of advanced materials and a versatile intermediate in organic synthesis.
Epoxy Curing Agents: Diamines are widely used as curing agents for epoxy resins, imparting specific mechanical and thermal properties to the final thermoset. nih.govevonik.comgoogle.com The structure of this compound, with its combination of a flexible aminomethyl group and a rigid aromatic core, could lead to epoxy resins with a unique balance of toughness, thermal stability, and chemical resistance.
Polymer Synthesis: This compound can serve as a monomer for the synthesis of polyamides, polyimides, and other high-performance polymers. The specific substitution pattern on the aromatic ring is expected to influence the polymer's solubility, processability, and final properties.
Pharmaceutical Scaffolds: Substituted anilines and benzylamines are common motifs in pharmacologically active compounds. mdpi.com this compound could serve as a versatile scaffold for the synthesis of new drug candidates, with the two amino groups providing handles for the introduction of diverse functionalities.
Potential applications in materials science are highlighted in Table 2.
| Application Area | Potential Role of this compound | Key Properties to Investigate |
| Epoxy Resins | Curing Agent | Glass transition temperature, mechanical strength, chemical resistance. |
| High-Performance Polymers | Monomer | Thermal stability, solubility, mechanical properties. |
| Coordination Polymers | Ligand | Catalytic activity, magnetic properties, porosity. |
Table 2: Potential Applications of this compound in Materials Science
Integration of Sustainable Chemistry for Future Research Initiatives
Bio-based Feedstocks: Investigating synthetic routes that utilize bio-based starting materials, such as those derived from lignin, would be a significant step towards a more sustainable production process. acs.org
Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, for the synthesis of this compound offers a green alternative to traditional chemical methods. mdpi.comnih.govresearchgate.net Biocatalytic approaches often proceed under mild conditions with high selectivity, reducing waste and energy consumption.
Atom Economy and Catalytic Methods: The development of synthetic routes with high atom economy, minimizing the generation of byproducts, is a key goal. The use of catalytic methods, including those employing earth-abundant metals, should be prioritized over stoichiometric reagents. researchgate.net
Solvent Selection: The use of greener solvents or solvent-free reaction conditions should be explored to reduce the environmental footprint of the synthesis.
By systematically addressing the identified research gaps and exploring the promising avenues for novel reactivity and application, the scientific community can unlock the full potential of this compound as a valuable platform chemical for a new generation of functional molecules and materials.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Compare with experimental redox potentials from cyclic voltammetry .
- Molecular Dynamics (MD) : Simulate solvation effects to correlate with solubility data .
- Validation : Overlay computational IR/NMR spectra with experimental data to refine models .
What methodologies are employed to evaluate the stability of this compound under various environmental conditions?
Advanced Research Question
Design stability studies using:
- Stress Testing : Expose the compound to UV light, elevated temperatures (40–60°C), and varied pH (1–13) for 1–4 weeks.
- Analytical Monitoring : Track degradation via HPLC (e.g., using a Fast GC protocol with surrogate markers like phenol-d6) .
- Kinetic Analysis : Plot degradation rates to determine Arrhenius parameters for shelf-life prediction .
How can researchers design experiments to investigate the catalytic role of this compound in cross-coupling reactions?
Advanced Research Question
- Reaction Screening : Test palladium/copper catalysts in Suzuki-Miyaura or Ullmann couplings.
- Kinetic Profiling : Use GC-MS to quantify intermediates and optimize turnover frequency (TOF) .
- Mechanistic Probes : Isotope labeling (e.g., deuterated substrates) to identify rate-determining steps .
What statistical approaches should be used when encountering contradictory results in the reaction kinetics of this compound derivatization?
Advanced Research Question
- Design of Experiments (DOE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading).
- Multivariate Analysis : Use principal component analysis (PCA) to identify outliers in datasets .
- Error Propagation : Quantify uncertainties in instrumentation (e.g., ±0.1°C in temperature probes) to refine kinetic models .
What are the key considerations for integrating this compound into dye-sensitized materials, and how can performance be quantified?
Advanced Research Question
- Material Synthesis : Couple the compound with fluorophores (e.g., Basic Violet 14 derivatives) via diazo-coupling .
- Performance Metrics : Measure photostability under UV exposure and quantum yield using fluorescence spectroscopy .
- Comparative Analysis : Benchmark against commercial dyes like C.I. 42510 to assess efficiency gains .
How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?
Advanced Research Question
- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, for real-time monitoring .
- Batch Consistency : Compare purity (>98.0%) and yield across 3–5 pilot-scale batches using validated HPLC methods .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Hazard Mitigation : Use fume hoods, gloves, and goggles due to potential skin/eye irritation (R36/37/38) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines for aromatic amines .
- Emergency Response : Maintain spill kits with activated carbon and ensure access to SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
